N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorophenyl group and at position 2 with an acetamide moiety bearing a naphthalen-2-yloxy substituent.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-16-8-5-14(6-9-16)19-23-24-20(27-19)22-18(25)12-26-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGJZPYIDANUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor and antimicrobial effects, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound features a thiadiazole ring, known for its pharmacological properties, and a naphthalene moiety, which enhances its biological activity. The structural formula is represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance:
- In Vitro Cytotoxicity : The compound demonstrated significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values were recorded as follows:
These results indicate that the compound's structural modifications enhance its antitumor activity, particularly through the introduction of lipophilic substituents.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties , particularly against Mycobacterium tuberculosis. It inhibits the growth of tuberculosis cell lines by interfering with essential biochemical pathways necessary for the survival of the bacteria .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:
- Antitumor Mechanism : The compound may induce apoptosis in cancer cells by disrupting microtubule formation and inhibiting tubulin polymerization .
- Antimicrobial Mechanism : It likely targets specific enzymes or pathways critical for bacterial growth and survival, although further research is needed to clarify these interactions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structure. Modifications to the thiadiazole ring or the naphthalene moiety can alter its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of lipophilic groups | Increased cytotoxicity against cancer cell lines |
| Variation in halogen substitutions | Altered antimicrobial efficacy |
Case Studies
Several studies have documented the efficacy of thiadiazole derivatives similar to this compound:
- Study on Anticancer Agents : A series of 5-Aryl-1,3,4-thiadiazole derivatives exhibited enhanced anticancer properties when modified with various substituents .
- Antimicrobial Testing : Compounds with similar structures were tested against Mycobacterium tuberculosis and showed varying degrees of inhibition .
Scientific Research Applications
Antimicrobial Properties
The compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. Studies indicate that it interferes with the growth and survival of this pathogen by disrupting essential biochemical pathways. The thiadiazole moiety is crucial in enhancing the compound's biological efficacy against various bacterial strains.
Anticancer Potential
Recent research has highlighted the potential of this compound in cancer therapy. It has shown promise in inhibiting the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer models .
Synthesis Overview
The synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide typically involves several steps:
- Esterification : Starting from 4-chlorobenzoic acid.
- Hydrazination : To form the thiadiazole ring.
- Nucleophilic Substitution : Involving naphthalene derivatives to introduce the naphthyloxy group.
- Final Acetylation : To yield the desired acetamide product .
Case Studies
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Features
*Molecular weight estimated based on formula C₂₁H₁₆ClN₃O₂S.
Key Observations :
- Substituent Diversity : The target compound’s naphthalenyloxy group distinguishes it from analogs with piperazine (4c) or ureido (4j) substituents.
- Chlorophenyl Prevalence : The 4-chlorophenyl group is recurrent in bioactive analogs (e.g., compound 3, 4j), suggesting its role in enhancing stability and target binding .
Pharmacological Profile Comparison
Anticancer Activity
- Compound 3 (): Exhibits 92.36% Akt inhibition in glioma cells, inducing apoptosis via π-π and H-bond interactions.
- Their structural similarity to kinase inhibitors implies possible kinase modulation.
- Target Compound : The naphthalenyloxy group may mimic aromatic interactions seen in compound 3, but absence of nitro or ureido groups may reduce Akt affinity.
Antiviral Activity
Enzymatic Inhibition
Substituent Effects on Yield and Activity
- Electron-Withdrawing Groups (NO₂, Cl): Improve yield and bioactivity (e.g., compound 3: 92.36% Akt inhibition) .
- Bulky Groups (Naphthalenyloxy) : May reduce solubility but enhance target binding via hydrophobic interactions .
Q & A
Q. What are the standard synthetic routes for N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide, and how are intermediates validated?
The synthesis typically involves:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ .
- Step 2 : Chloroacetylation of the 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine intermediate using chloroacetyl chloride in the presence of triethylamine .
- Step 3 : Coupling with naphthalen-2-ol via nucleophilic substitution or click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) .
Validation : Intermediates are characterized using IR (e.g., C=O at ~1678 cm⁻¹), NMR (¹H/¹³C chemical shifts for acetamide and naphthyl groups), and HRMS (e.g., [M+H]⁺ calculated vs. observed) .
Q. How is the purity and structural integrity of this compound confirmed in academic research?
- Chromatography : TLC (hexane:ethyl acetate, 8:2) monitors reaction progress .
- Spectroscopy :
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared with theoretical values (e.g., C: 55.62%, H: 4.43%, N: 16.22% for derivative 4g) .
Advanced Research Questions
Q. What experimental strategies are used to resolve contradictions in cytotoxic activity data across cell lines?
- Dose-Response Validation : Replicate IC₅₀ measurements (e.g., 0.084 ± 0.020 mmol L⁻¹ for MCF-7 vs. 0.034 ± 0.008 mmol L⁻¹ for A549) using MTT assays under standardized conditions (e.g., 48–72 hr exposure, triplicate wells) .
- Selectivity Screening : Compare activity against non-cancer cell lines (e.g., NIH3T3 fibroblasts) to rule off-target effects .
- Mechanistic Profiling : Caspase activation assays (e.g., caspases 3/9) differentiate apoptosis-driven cytotoxicity from necrotic pathways .
Q. How do substituents on the thiadiazole and naphthyl groups influence structure-activity relationships (SAR)?
- Thiadiazole Modifications : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity, improving DNA intercalation or kinase inhibition .
- Naphthyl Substituents : Bulky groups (e.g., 2-oxy vs. 1-oxy naphthalene) affect membrane permeability and target binding. For example, derivatives with 2-naphthyloxy show higher logP values (~3.5) and improved VEGFR-2 inhibition .
- Hybridization : Conjugation with benzimidazole (e.g., compound 4c) increases π-π stacking with kinase ATP-binding pockets .
Q. What computational methods are employed to optimize brain penetration for neuro-oncology applications?
- Free Energy Perturbation (FEP) : Predicts binding affinity changes upon structural modifications (e.g., cyclohexylmethyl substitution improves BBB permeability) .
- Molecular Dynamics (MD) : Simulates membrane partitioning using lipid bilayer models to estimate logBB values .
- QSAR Models : Correlate descriptors (e.g., polar surface area <90 Ų) with in vivo brain uptake data .
Methodological Challenges
Q. How are crystallographic data for this compound analyzed, and what software is preferred?
- Data Collection : High-resolution X-ray diffraction (e.g., synchrotron sources) resolves thiadiazole-naphthyl dihedral angles .
- Refinement : SHELXL refines anisotropic displacement parameters and validates H-bonding networks (e.g., N–H···O=C interactions) .
- Validation : CheckCIF/PLATON ensures structural integrity (e.g., R-factor <5%) .
Q. What strategies mitigate synthetic byproducts during thiadiazole-acetamide coupling?
- Temperature Control : Room-temperature reactions reduce side products like oxidized thiadiazoles .
- Catalyst Optimization : Cu(OAc)₂ in tert-butanol/water (3:1) minimizes triazole regioisomers during click chemistry .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from unreacted naphthol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
